molecular formula C20H20O3S B11650847 8-ethoxy-1,3-dimethyl-6-(4-(methylthio)phenyl)-4H-cyclohepta[c]furan-4-one

8-ethoxy-1,3-dimethyl-6-(4-(methylthio)phenyl)-4H-cyclohepta[c]furan-4-one

Cat. No.: B11650847
M. Wt: 340.4 g/mol
InChI Key: FQAULSUKFDHMBV-UHFFFAOYSA-N
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Description

8-ethoxy-1,3-dimethyl-6-(4-(methylthio)phenyl)-4H-cyclohepta[c]furan-4-one is a complex organic compound with a unique structure that includes a furan ring fused to a cycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethoxy-1,3-dimethyl-6-(4-(methylthio)phenyl)-4H-cyclohepta[c]furan-4-one typically involves multiple steps, including the formation of the furan ring and the subsequent fusion with the cycloheptane ring. Common reagents used in the synthesis include ethyl iodide, methyl iodide, and thiophenol. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

8-ethoxy-1,3-dimethyl-6-(4-(methylthio)phenyl)-4H-cyclohepta[c]furan-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and methylthio groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

8-ethoxy-1,3-dimethyl-6-(4-(methylthio)phenyl)-4H-cyclohepta[c]furan-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-ethoxy-1,3-dimethyl-6-(4-(methylthio)phenyl)-4H-cyclohepta[c]furan-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    8-ethoxy-1,3-dimethyl-6-phenyl-4H-cyclohepta[c]furan-4-one: Similar structure but lacks the methylthio group.

    8-ethoxy-1,3-dimethyl-6-(4-methoxyphenyl)-4H-cyclohepta[c]furan-4-one: Similar structure but has a methoxy group instead of a methylthio group.

Uniqueness

8-ethoxy-1,3-dimethyl-6-(4-(methylthio)phenyl)-4H-cyclohepta[c]furan-4-one is unique due to the presence of the methylthio group, which can significantly influence its chemical reactivity and biological activity. This structural feature may confer distinct properties that make it valuable for specific applications in research and industry.

Properties

Molecular Formula

C20H20O3S

Molecular Weight

340.4 g/mol

IUPAC Name

4-ethoxy-1,3-dimethyl-6-(4-methylsulfanylphenyl)cyclohepta[c]furan-8-one

InChI

InChI=1S/C20H20O3S/c1-5-22-18-11-15(14-6-8-16(24-4)9-7-14)10-17(21)19-12(2)23-13(3)20(18)19/h6-11H,5H2,1-4H3

InChI Key

FQAULSUKFDHMBV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=O)C2=C(OC(=C12)C)C)C3=CC=C(C=C3)SC

Origin of Product

United States

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